

Cross-study analysis of Fosnetupitant's safety profile in different patient populations

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Fosnetupitant's Safety Profile: A Cross-Study Comparative Analysis

Fosnetupitant, a neurokinin-1 (NK1) receptor antagonist, has demonstrated a favorable safety and tolerability profile in numerous clinical trials for the prevention of chemotherapy-induced nausea and vomiting (CINV). This guide provides a comprehensive cross-study analysis of **Fosnetupitant**'s safety in various patient populations receiving highly emetogenic chemotherapy (HEC) and moderately emetogenic chemotherapy (MEC), with a focus on comparative data with other antiemetic agents.

Comparative Safety Analysis

The safety of **Fosnetupitant** has been primarily evaluated in patients with various cancers, including breast, gastrointestinal, and those receiving cisplatin-based chemotherapy. The most common treatment-related adverse events (TRAEs) are generally mild to moderate in severity. A key advantage of **Fosnetupitant** highlighted in multiple studies is a significantly lower incidence of injection site reactions (ISRs) compared to Fosaprepitant.[1][2][3]

Key Safety Findings Across Patient Populations:

 Patients Receiving Highly Emetogenic Chemotherapy (Cisplatin-based): In the CONSOLE study, a head-to-head comparison in 785 patients, the overall incidence of TRAEs was



- 22.2% for **Fosnetupitant** compared to 25.4% for Fosaprepitant. Notably, treatment-related ISRs were significantly lower with **Fosnetupitant** (0.3%) versus Fosaprepitant (3.6%).[3]
- Patients with Breast Cancer Receiving AC/EC-based HEC: The CONSOLE-BC study, involving 102 Japanese patients, showed a similar incidence of TRAEs between
 Fosnetupitant (21.2%) and Fosaprepitant (22.0%). However, a marked difference was observed in any-cause ISRs, with 5.8% in the Fosnetupitant group versus 26.0% in the Fosaprepitant group. Treatment-related ISRs were 0% for Fosnetupitant and 10.0% for Fosaprepitant.[2][4]
- Patients with Gastrointestinal and Breast Cancer (Short-term Infusion): A phase II study
 assessing a 15-minute infusion of Fosnetupitant in 70 patients found no allergic reactions,
 ISRs, or grade ≥ 3 TRAEs, suggesting the safety of a shorter infusion time.[5][6]
- General Cancer Population (as part of NEPA): Pooled data from four randomized, double-blind clinical trials of the oral fixed-dose combination of netupitant and palonosetron (NEPA) in 3,280 patients showed that the frequency of treatment-emergent adverse events (TEAEs) and TRAEs were similar to palonosetron plus dexamethasone and aprepitant plus a 5-HT3 antagonist and dexamethasone. The adverse event profile was consistent with expected chemotherapy-related side effects.[7]

Quantitative Safety Data Summary



Study (Patient Populatio n)	Treatmen t Arms	N	Incidence of TRAEs (%)	Incidence of Any- Cause ISRs (%)	Incidence of Treatmen t-Related ISRs (%)	Most Common TRAEs
CONSOLE [3] (Cisplatin-based HEC)	Fosnetupit ant 235 mg + Palonosetr on + Dexametha sone	392	22.2	11.0	0.3	Not specified in detail
Fosaprepit ant 150 mg + Palonosetr on + Dexametha sone	393	25.4	20.6	3.6	Not specified in detail	
CONSOLE -BC[2][4] (Breast Cancer with AC/EC HEC)	Fosnetupit ant 235 mg + Palonosetr on + Dexametha sone	52	21.2	5.8	0	Headache, diarrhea, urticaria, malaise, decreased appetite[8]
Fosaprepit ant 150 mg + Palonosetr on + Dexametha sone	50	22.0	26.0	10.0	Not specified in detail	



Phase II Short-term Infusion[5] [6] (Gastrointe stinal & Breast Cancer)	Fosnetupit ant 235 mg (15-min infusion)	69	0 (Grade ≥ 3)	0	0	None reported
Pooled Analysis (NEPA)[7] (HEC & MEC)	NEPA + Dexametha sone	-	Similar across groups	-	-	Headache, asthenia, fatigue, dyspepsia, constipatio n, erythema[9]
Palonosetr on + Dexametha sone	-	Similar across groups	-	-	Not specified in detail	
Aprepitant + 5-HT3 RA + Dexametha sone	-	Similar across groups	-	-	Not specified in detail	

Experimental Protocols CONSOLE Study (Phase III)

- Objective: To evaluate the non-inferiority of **Fosnetupitant** to Fosaprepitant for preventing CINV in patients receiving cisplatin-based HEC.
- Design: A randomized, double-blind, parallel-group, multicenter study.[3]



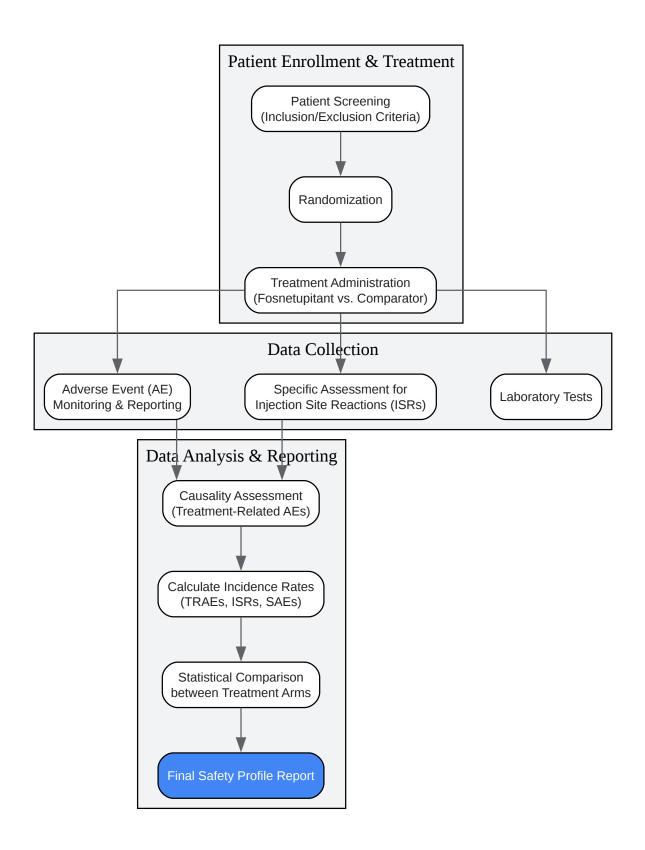
- Patient Population: Chemotherapy-naïve patients scheduled to receive chemotherapy including cisplatin at a dose of ≥ 50 mg/m².
- Intervention: Patients were randomized 1:1 to receive either a single intravenous infusion of
 Fosnetupitant 235 mg or Fosaprepitant 150 mg on day 1, both in combination with
 palonosetron 0.75 mg and dexamethasone.[3]
- Primary Endpoint: Complete response (CR) rate (defined as no emetic event and no rescue medication) in the overall phase (0-120 hours).
- Safety Assessment: Monitoring and recording of all adverse events (AEs), with a specific focus on ISRs.

CONSOLE-BC Study (Phase III)

- Objective: To evaluate the safety profile of Fosnetupitant, including ISRs, in patients receiving doxorubicin-cyclophosphamide (AC) or epirubicin-cyclophosphamide (EC) chemotherapy.[2]
- Design: A randomized, double-blind, safety study.[2]
- Patient Population: Patients scheduled to receive AC/EC chemotherapy.
- Intervention: Patients were randomized 1:1 to receive either Fosnetupitant 235 mg or Fosaprepitant 150 mg, both in combination with intravenous palonosetron 0.75 mg and dexamethasone 9.9 mg on day 1.[2][4]
- Primary Endpoint: The incidence of treatment-related adverse events (TRAEs) with Fosnetupitant.
- Safety Assessment: Collection of data on all AEs, with particular attention to ISRs.

Visualized Workflow: Safety Data Analysis in a Clinical Trial





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Caption: Workflow of Safety Data Analysis in a Fosnetupitant Clinical Trial.



Conclusion

Across multiple clinical studies and diverse patient populations undergoing chemotherapy, **Fosnetupitant** has consistently demonstrated a favorable safety profile. A significant advantage is the lower risk of injection site reactions compared to Fosaprepitant, which can improve the patient experience. The overall incidence of treatment-related adverse events is comparable to other standard antiemetic regimens, with most events being mild to moderate in severity. This robust safety profile, combined with its proven efficacy, positions **Fosnetupitant** as a valuable option in the prevention of CINV. Future research should continue to evaluate its safety in a broader range of cancer types and patient populations with specific comorbidities.[1]

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